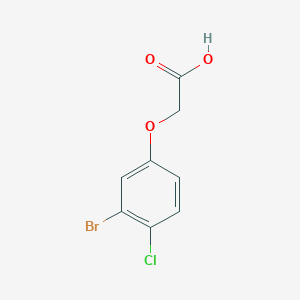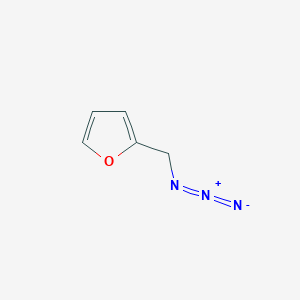![molecular formula C8H10N2OS B6611983 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde CAS No. 439692-04-3](/img/structure/B6611983.png)
5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde: is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization to form the thiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid.
Reduction: 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-methanol.
Substitution: Various substituted thiazolo[5,4-c]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly for their antimicrobial and anticancer properties .
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for compounds derived from 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde often involves interaction with biological targets such as enzymes or receptors. The thiazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to the active sites of enzymes or receptors .
Comparison with Similar Compounds
- 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride
- 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
Uniqueness: The presence of the aldehyde group in 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde makes it a versatile intermediate for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potential biological activity .
Properties
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-10-3-2-6-7(4-10)12-8(5-11)9-6/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTICKDMXTZBCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid](/img/structure/B6611916.png)
![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)
![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)


amine](/img/structure/B6611963.png)





![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B6612011.png)

